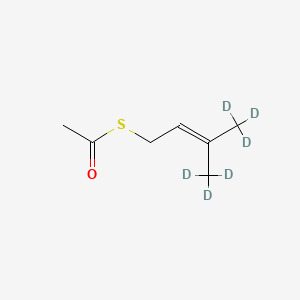

3-Methyl-2-buten-1-yl Thiolacetate-d6

Descripción general

Descripción

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a deuterated compound with the molecular formula C7H6D6OS and a molecular weight of 150.27 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies . The deuterium labeling makes it a valuable tool for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-buten-1-yl Thiolacetate-d6 typically involves the reaction of 3-Methyl-2-buten-1-ol with thiolacetic acid in the presence of a deuterating agent . The reaction conditions often include a solvent such as dichloromethane or ethyl acetate and may require a catalyst to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as distillation or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-buten-1-yl Thiolacetate-d6 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the thiolacetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Methyl-2-buten-1-yl Thiolacetate-d6 has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-buten-1-yl Thiolacetate-d6 involves its interaction with specific molecular targets, primarily through its thiolacetate group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies using NMR spectroscopy .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-2-buten-1-yl Thiolacetate: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

2-Methyl-3-buten-1-ol: Another related compound used in organic synthesis and as a building block for more complex molecules.

3-Methyl-2-buten-1-thiol: A precursor to 3-Methyl-2-buten-1-yl Thiolacetate, used in the synthesis of sulfur-containing compounds.

Uniqueness

3-Methyl-2-buten-1-yl Thiolacetate-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and detailed mechanistic studies are required .

Actividad Biológica

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a deuterated organosulfur compound with the molecular formula , specifically designed for use in various scientific research applications. The presence of deuterium enhances its utility in mechanistic studies and analytical chemistry, particularly in reaction tracking and isotopic labeling.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of 3-methyl-2-buten-1-ol with thiolacetate, often utilizing deuterated solvents to incorporate deuterium into the final product. This compound is classified as an alkyl thiol ester due to the presence of a thiol group () modified by an acetate moiety. The reaction mechanism usually involves a nucleophilic attack by the thiolate ion on the carbonyl carbon of the acetic acid derivative, leading to the formation of the desired thiol ester.

Biological Activity

The biological activity of this compound is primarily explored through its reactivity in organic synthesis and its role as an intermediate in various chemical reactions. The compound's isotopic labeling allows for enhanced tracking in biological systems, making it valuable for understanding metabolic pathways and chemical mechanisms.

The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, it serves as a source of thiolate ions that can react with various electrophiles, facilitating diverse chemical transformations. Experimental studies have demonstrated that deuterated compounds exhibit kinetic isotope effects, which provide insights into reaction mechanisms, particularly in determining transition states and intermediates during chemical transformations .

Research Findings

Case Studies:

- Metabolic Pathways: Research has shown that compounds like this compound can be integrated into metabolic pathways, allowing scientists to trace their fate within biological systems. This capability is crucial for studying enzyme mechanisms and metabolic flux.

- Chemical Reactivity: Studies indicate that the reactivity of this compound is influenced by steric and electronic factors associated with its molecular structure. For example, polar aprotic solvents can enhance nucleophilicity, facilitating substitution reactions.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 144.24 g/mol |

| Chemical Formula | C7H12OS |

| Isotopic Labeling | Deuterated (d6) |

| Common Applications | Mechanistic studies |

| Reaction Types | Nucleophilic substitutions |

Propiedades

IUPAC Name |

S-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBJYIGYSBFQN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCSC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCSC(=O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662095 | |

| Record name | S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189502-84-8 | |

| Record name | S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.